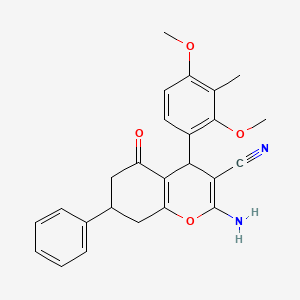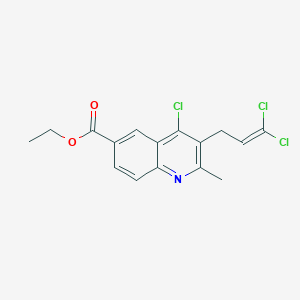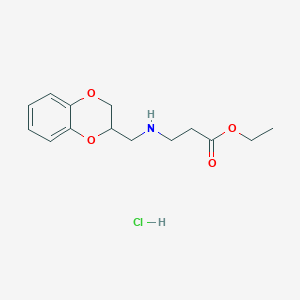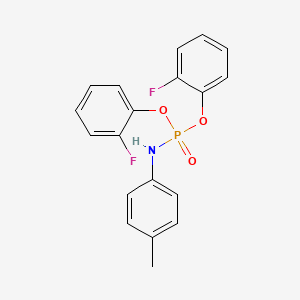![molecular formula C20H18ClFO3 B5143136 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is commonly used in scientific research to study the role of EGFR in various biological processes and diseases.
Mecanismo De Acción
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one works by selectively inhibiting the tyrosine kinase activity of EGFR. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. By inhibiting EGFR, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce the expression of EGFR and its downstream signaling proteins. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a highly specific inhibitor of EGFR tyrosine kinase activity, which makes it a valuable tool for studying the role of EGFR in various biological processes. It is also relatively easy to synthesize and has a long shelf life. However, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one does have some limitations. It can be expensive to purchase, and its effectiveness can be influenced by factors such as cell type and culture conditions.
Direcciones Futuras
There are several future directions for research involving 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of new cancer therapies that target EGFR using small molecule inhibitors like 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one. Another area of interest is the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory effects of 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one and its potential use in treating inflammatory diseases.
Métodos De Síntesis
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2,3-dihydro-4H-chromen-4-one with butyl lithium to form a lithium enolate. This is followed by the reaction of the lithium enolate with 2-chloroethyl chloroformate to form a chloroethyl ester. The chloroethyl ester is then reacted with 2-fluorobenzyl alcohol to form the desired product, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one is widely used in scientific research to study the role of EGFR in various biological processes and diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been used to study the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease.
Propiedades
IUPAC Name |
4-butyl-6-chloro-7-[(2-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO3/c1-2-3-6-13-9-20(23)25-18-11-19(16(21)10-15(13)18)24-12-14-7-4-5-8-17(14)22/h4-5,7-11H,2-3,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGAZQWTKAMLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)
![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)





![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)

![N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)
![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)